molecular formula C26H30ClN3O6 B1678739 Nicardipine hydrochloride CAS No. 54527-84-3

Nicardipine hydrochloride

Cat. No.: B1678739
CAS No.: 54527-84-3
M. Wt: 516.0 g/mol
InChI Key: AIKVCUNQWYTVTO-UHFFFAOYSA-N
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Description

Nicardipine hydrochloride (chemical formula C26H30ClN3O6) is an organic compound classified as a : this compound (chemical formula: C26H30ClN3O6) is an organic compound classified as a calcium channel blocker . It is commonly used to treat hypertension (high blood pressure) and angina (chest pain). Additionally, it has applications in managing Prinzmetal’s variant angina and Raynaud’s phenomenon .

Mechanism of Action

Target of Action

Nicardipine hydrochloride is a potent calcium channel blocker . Its primary targets are the calcium channels located in the cardiac muscle and vascular smooth muscle cells .

Mode of Action

This compound inhibits the transmembrane influx of calcium ions into cardiac muscle and smooth muscle without changing serum calcium concentrations . This inhibition is achieved possibly by deforming the channel, inhibiting ion-control gating mechanisms, and/or interfering with the release of calcium from the sarcoplasmic reticulum .

Biochemical Pathways

The contractile processes of cardiac muscle and vascular smooth muscle are dependent upon the movement of extracellular calcium ions into these cells through specific ion channels . By blocking these channels, this compound disrupts the normal function of these muscles. This leads to relaxation of coronary vascular smooth muscle and coronary vasodilation . It also enhances the action of specific antineoplastic agents .

Pharmacokinetics

This compound exhibits dose-dependent (nonlinear) pharmacokinetics . After oral administration, it is rapidly and extensively metabolized and eliminated from plasma . The half-life over the first 8 hours after oral dosing is 2 to 4 hours; terminal half-life: 8.6 hours . It is primarily metabolized in the liver via cytochrome P450 isoenzymes CYP3A4, 2C8, and 2D6 . It is excreted in urine (60% as metabolites; <1% as unchanged drug) and feces (35%) .

Result of Action

The result of this compound’s action is a marked vasodilator effect . It has antihypertensive properties and is effective in the treatment of angina and coronary spasms without showing cardiodepressant effects . It has also been used in the treatment of asthma .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its systemic clearance and AUC are significantly lower in patients with mild to moderate renal impairment . Also, its clearance is decreased in patients with hepatic impairment . Therefore, the patient’s health status can significantly influence the compound’s action, efficacy, and stability.

Biochemical Analysis

Biochemical Properties

Nicardipine hydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It inhibits the transmembrane influx of calcium ions into myocardial and vascular smooth muscle cells. This inhibition is achieved by deforming the calcium channel, interfering with ion-control gating mechanisms, and/or affecting the release of calcium from the sarcoplasmic reticulum . This compound also enhances the action of specific antineoplastic agents and has been used in the treatment of asthma .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It influences cell function by inhibiting calcium influx, which is crucial for muscle contraction and other cellular activities. This inhibition leads to vasodilation and reduced blood pressure. This compound also affects cell signaling pathways, gene expression, and cellular metabolism by altering calcium homeostasis . Additionally, it has been shown to reduce ischemia-induced neuronal death and protect against cerebral ischemia .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to and inhibiting L-type calcium channels. This inhibition prevents the influx of calcium ions into cardiac and smooth muscle cells, leading to vasodilation and reduced blood pressure . This compound also interacts with other biomolecules, such as enzymes and proteins, to modulate their activity and influence cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is stable under normal conditions but may degrade under extreme conditions. Long-term studies have shown that this compound maintains its efficacy in reducing blood pressure and protecting against ischemia-induced neuronal death . Its effects may diminish over time due to degradation or changes in cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it effectively reduces blood pressure and increases coronary blood flow without significant adverse effects . At high doses, this compound may cause toxic effects, such as hypotension and bradycardia . Threshold effects have been observed, where the compound’s efficacy plateaus at higher doses .

Metabolic Pathways

This compound is extensively metabolized by the liver. It undergoes oxidative metabolism, primarily by cytochrome P450 enzymes, to form inactive metabolites . The compound’s metabolism involves various enzymes and cofactors, which influence its pharmacokinetics and efficacy . This compound’s metabolic pathways also affect metabolic flux and metabolite levels in the body .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It binds to plasma proteins, which facilitates its transport in the bloodstream . The compound is also taken up by cells through passive diffusion and active transport mechanisms . This compound’s distribution is influenced by its interactions with transporters and binding proteins, which affect its localization and accumulation in tissues .

Subcellular Localization

This compound is localized in specific subcellular compartments, where it exerts its effects. The compound is primarily found in the sarcoplasmic reticulum and plasma membrane of cardiac and smooth muscle cells . Its localization is directed by targeting signals and post-translational modifications, which ensure its proper function and activity . This compound’s subcellular localization is crucial for its efficacy in inhibiting calcium influx and modulating cellular processes .

Preparation Methods

Synthetic Routes: Nicardipine hydrochloride can be synthesized through various routes. One common method involves the reaction of 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid with 3-[β-(N-benzyl-N-methyl)amino]ethyl 5-methyl ester hydrochloride. The synthetic process includes esterification, nitration, and subsequent reduction steps.

Industrial Production: The industrial production of this compound typically involves large-scale synthesis using optimized conditions. specific proprietary methods employed by pharmaceutical manufacturers may not be publicly disclosed.

Chemical Reactions Analysis

Nicardipine hydrochloride undergoes several chemical reactions:

  • Esterification : Formation of the ester group during synthesis.
  • Reduction : Reduction of the nitro group to an amino group.
  • Carboxylation : Introduction of carboxylic acid groups.
  • Amidation : Formation of the amide bond.

Common reagents include reducing agents (such as hydrogen gas and a catalyst), acid chlorides, and base-catalyzed reactions. The major product formed is this compound itself.

Scientific Research Applications

Chemistry::

  • Nicardipine hydrochloride serves as a valuable reference compound for studying calcium channel blockers and their effects on ion channels.
  • Researchers explore its interactions with other drugs and its binding affinity to specific receptors.
Biology and Medicine::
  • In biology, it aids investigations into cellular calcium regulation and its impact on vascular smooth muscle.
  • In medicine, it is used to manage hypertension and angina, contributing to cardiovascular health.
Industry::
  • Pharmaceutical companies utilize this compound in drug formulations and as a standard for quality control.

Comparison with Similar Compounds

Properties

IUPAC Name

5-O-[2-[benzyl(methyl)amino]ethyl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N3O6.ClH/c1-17-22(25(30)34-4)24(20-11-8-12-21(15-20)29(32)33)23(18(2)27-17)26(31)35-14-13-28(3)16-19-9-6-5-7-10-19;/h5-12,15,24,27H,13-14,16H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIKVCUNQWYTVTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCCN(C)CC2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30ClN3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9046992
Record name Nicardipine hydrochloride
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Molecular Weight

516.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69441-18-5, 54527-84-3
Record name 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, 3-methyl 5-[2-[methyl(phenylmethyl)amino]ethyl] ester, hydrochloride (1:?)
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Record name Nicardipine hydrochloride
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Nicardipine hydrochloride [USAN:JAN]
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Record name 2-(Benzyl(methyl)amino)ethyl methyl 1,4-dihydro-2,6-dimethyl-4-(m-nitrophenyl)pyridine-3,5-dicarboxylate hydrochloride
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Record name NICARDIPINE HYDROCHLORIDE
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Record name Nicardipine hydrochloride
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Record name 2-(benzylmethylamino)ethyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylatemonohydrochloride
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Record name NICARDIPINE HYDROCHLORIDE
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Synthesis routes and methods

Procedure details

A mixture of 3-methoxycarbonyl-2,6-dimethyl-4-(m-nitrophenyl)-1,4-dihydropyridine-5-carboxylic acid (3.32 g, 0.01 mole), N-(2-hydroxyethyl)-N-benzyl-methylamine (4.98 g) and N,N'-dicyclohexylcarbodiimide (DCC) (2.05 g) is stirred at 60°-80° C. for 1 hour. To the reaction mixture chloroform (16 ml) is added and the mixture is washed with water (3×50 ml). Then the organic layer is washed with a 10% aqueous solution of HCl (16 ml) and water (3×10 ml). The organic layer is dried with anhydrous Na2SO4 and the solvent is evaporated in vacuo. The oily residue is dissolved in ethyl acetate (18 ml) and stirred at 0° C. for 2 hours. The precipitate, which separates, is filtered off, dried in vacuo and recrystallized from acetone. Thus, there is obtained the title compound nicardipine hydrochloride (4.4 g, 85.4%).
Quantity
4.98 g
Type
reactant
Reaction Step One
Quantity
2.05 g
Type
reactant
Reaction Step One
Quantity
16 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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